Product packaging for 2-Propanol, 1-(2-propenyloxy)-(Cat. No.:CAS No. 21460-36-6)

2-Propanol, 1-(2-propenyloxy)-

Cat. No.: B1348754
CAS No.: 21460-36-6
M. Wt: 116.16 g/mol
InChI Key: CJNXVNXBZXMHKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chemical Identification and Nomenclature

2-Propanol, 1-(2-propenyloxy)- is systematically identified through multiple nomenclature systems, reflecting its structural complexity and chemical relationships. The compound bears the Chemical Abstracts Service registry number 1331-17-5, which serves as its primary identifier in chemical databases and regulatory systems. The IUPAC nomenclature designates this molecule as 2-prop-2-enoxypropan-1-ol, emphasizing the propanol backbone with an allyl ether substituent. Alternative systematic names include (2-Propenyloxy)propanol and 1-Propanol, 3-(2-propenyloxy)-, depending on the specific isomeric form and numbering convention employed.

The compound exhibits structural isomerism, with different positional arrangements of the allyl ether group on the propanol chain. The most commonly referenced form features the allyl ether linkage at the primary carbon position, creating a secondary alcohol with an ether-linked allyl group. Common synonyms in industrial and research contexts include Propylene glycol allyl ether, Dowanol PA-T, and Propylene glycol 2-allyl ether, reflecting its commercial applications and manufacturing origins. The Standard International Chemical Identifier (InChI) for this compound is InChI=1S/C6H12O2/c1-3-4-8-6(2)5-7/h3,6-7H,1,4-5H2,2H3, providing a unique digital representation of its molecular structure.

The molecular structure can be represented through the Simplified Molecular Input Line Entry System (SMILES) notation as CC(CO)OCC=C, clearly indicating the propanol backbone with the allyl ether substituent. This notation system facilitates computational chemistry applications and database searches, enabling researchers to quickly identify and work with the compound in various software environments. The systematic nomenclature reflects the compound's dual functionality, incorporating both alcohol and ether characteristics that define its chemical behavior and synthetic utility.

Historical Context and Development

The development of 2-Propanol, 1-(2-propenyloxy)- emerges from the broader historical progression of allyl ether chemistry, which gained prominence in organic synthesis during the mid-20th century. The recognition of allyl ethers as protecting groups in carbohydrate chemistry marked a significant milestone in their development, with early work demonstrating their utility in selective protection and deprotection strategies. Research from the 1960s established fundamental principles for allyl ether manipulation, including alkaline isomerization to prop-1-enyl ethers and subsequent acid-catalyzed hydrolysis for selective removal.

The compound's development was closely tied to industrial needs for specialized solvents and chemical intermediates, particularly in applications requiring controlled polarity and reactivity. Early synthetic approaches focused on etherification reactions between allyl alcohols and propylene derivatives, utilizing traditional acid-catalyzed condensation methods. The evolution of synthetic methodologies led to more sophisticated approaches, including the use of solid acid catalysts and optimized reaction conditions that improved yield and selectivity while reducing environmental impact.

Historical research contributions established the compound's position within the broader context of glycol ether chemistry, where it served as a model system for understanding structure-property relationships. The development of standardized analytical methods and characterization techniques enabled consistent identification and quality control, facilitating its adoption in research and industrial applications. Documentation of its physical and chemical properties accumulated over decades of research, creating a comprehensive knowledge base that supports current applications and future developments.

The compound's historical significance extends to its role in advancing understanding of multifunctional organic molecules, where the combination of alcohol and ether functionalities provided insights into intermolecular interactions and reactivity patterns. This historical foundation continues to influence contemporary research directions and applications in organic synthesis and materials science.

Significance in Organic Chemistry Research

2-Propanol, 1-(2-propenyloxy)- holds substantial significance in organic chemistry research due to its unique combination of functional groups and resulting chemical properties. The compound serves as an important model system for studying ether chemistry, particularly in investigations of allyl ether reactivity and selectivity. Research applications span multiple areas, including synthetic methodology development, reaction mechanism studies, and structure-activity relationship investigations.

The compound's dual functionality as both an alcohol and an allyl ether makes it particularly valuable for developing selective protection and deprotection strategies in complex organic synthesis. Research has demonstrated its utility in carbohydrate chemistry, where the allyl ether group can be selectively manipulated without affecting other functional groups. This selectivity stems from the unique reactivity patterns of the allyl group, which can undergo isomerization to prop-1-enyl ethers under basic conditions followed by acid-catalyzed hydrolysis for clean removal.

Contemporary research focuses on exploiting the compound's amphiphilic character, where the hydrophilic hydroxyl group and lipophilic allyl ether create molecules capable of interacting with both polar and nonpolar environments. This property has led to investigations in surfactant chemistry, where controlled amphiphilicity enables specific interactions with biological membranes and material interfaces. The compound's behavior in solution studies provides insights into molecular recognition and self-assembly processes.

The research significance extends to mechanistic studies of ether chemistry, where the compound serves as a substrate for investigating reaction pathways and intermediates. Studies of allyl ether rearrangements, oxidation reactions, and nucleophilic substitution mechanisms have contributed to broader understanding of organic reaction chemistry. The compound's well-defined structure and characterized properties make it an ideal system for computational chemistry investigations, where theoretical predictions can be validated against experimental observations.

Position in the Allyl Ether Family of Compounds

2-Propanol, 1-(2-propenyloxy)- occupies a distinctive position within the allyl ether family of compounds, characterized by its specific structural features and resulting chemical properties. The allyl ether family encompasses a diverse range of molecules containing the characteristic CH2=CH-CH2-O- functional group, each exhibiting unique reactivity patterns based on their specific structural contexts. This compound represents a particularly important member due to its combination of alcohol functionality with the allyl ether group, creating opportunities for diverse chemical transformations.

Within the broader allyl ether classification, the compound shares structural similarities with other commercially significant molecules such as allyl glycidyl ether and trimethylolpropane diallyl ether. However, its specific propanol backbone distinguishes it from other family members, providing unique solubility characteristics and reactivity profiles. The presence of the secondary alcohol group creates additional hydrogen bonding capabilities that influence both physical properties and chemical behavior.

Comparative analysis within the allyl ether family reveals that 2-Propanol, 1-(2-propenyloxy)- exhibits intermediate polarity between purely aliphatic allyl ethers and more highly functionalized derivatives. This positioning makes it particularly useful as a solvent and chemical intermediate where balanced polarity is required. The compound's molecular weight of 116.16 g/mol places it in the lower molecular weight range of commercially important allyl ethers, contributing to its volatility and handling characteristics.

The structural relationship to other allyl ethers is evident in shared synthetic approaches and reaction chemistry. Like other family members, the compound can undergo radical polymerization through the allyl group, participate in rearrangement reactions, and serve as a protecting group in organic synthesis. However, the specific alcohol functionality provides additional reaction pathways not available to purely ether-linked allyl compounds.

Compound Class Representative Example Molecular Formula Key Distinguishing Features
Simple Allyl Ethers Allyl ethyl ether C5H10O Single ether linkage, simple alkyl chain
Glycol Allyl Ethers 2-Propanol, 1-(2-propenyloxy)- C6H12O2 Secondary alcohol, amphiphilic character
Multifunctional Allyl Ethers Allyl glycidyl ether C6H10O2 Epoxide functionality, bifunctional reactivity
Polyol Allyl Ethers Pentaerythritol triallyl ether C14H24O4 Multiple allyl groups, crosslinking capability

The position of 2-Propanol, 1-(2-propenyloxy)- within this family hierarchy reflects its specific applications in research and industry, where its balanced functionality provides optimal performance characteristics for specialized applications requiring controlled reactivity and solubility properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O2 B1348754 2-Propanol, 1-(2-propenyloxy)- CAS No. 21460-36-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-prop-2-enoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-3-4-8-5-6(2)7/h3,6-7H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNXVNXBZXMHKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40880762
Record name 2-propanol, 1-(2-propenyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40880762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21460-36-6
Record name Propylene glycol 1-allyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021460366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-propanol, 1-(2-propenyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40880762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Allyloxy-propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPYLENE GLYCOL 1-ALLYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRB8092KPK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Hydrolysis of Alkyl Halides

  • Process: Alkyl halides bearing the propenyloxy group can be hydrolyzed using alkali hydroxides (e.g., NaOH or KOH) to yield the corresponding alcohol.
  • Reaction Conditions: Typically performed in aqueous or alcoholic solvents under reflux.
  • Advantages: Straightforward and commonly used for preparing alcohols from halides.
  • Limitations: Requires availability of suitable halide precursors and careful control to avoid side reactions.

Hydration of Alkenes

  • Direct Hydration: Propylene or allyl ethers can be hydrated in the presence of acid catalysts (e.g., sulfuric acid) to form the target alcohol.
  • Indirect Hydration: Involves acid-catalyzed addition of sulfuric acid to the alkene, followed by hydrolysis.
  • Industrial Relevance: This method is favored industrially for its scalability and efficiency.
  • Reaction Conditions: Acidic medium, controlled temperature to avoid polymerization or side reactions.

Hydroboration-Oxidation of Alkenes

  • Process: The alkene moiety is treated with diborane (B2H6) or borane complexes, followed by oxidation with alkaline hydrogen peroxide (H2O2/NaOH).
  • Outcome: Anti-Markovnikov addition of hydroxyl group, yielding the alcohol.
  • Advantages: High regioselectivity and mild conditions.
  • Considerations: Requires handling of reactive boron reagents.

Grignard Reaction

  • Process: Reaction of Grignard reagents (organomagnesium halides) with suitable carbonyl compounds (aldehydes or ketones) to form secondary or tertiary alcohols.
  • Application: Can be used to introduce the propenyloxy group via appropriate intermediates.
  • Reaction Conditions: Anhydrous solvents (ether or THF), inert atmosphere.
  • Limitations: Sensitive to moisture and requires careful control.

Industrial Production via Propylene Oxide Hydration

  • Method: Hydration of propylene oxide in the presence of acid catalysts to produce 2-Propanol, 1-(2-propenyloxy)-.
  • Advantages: High yield, cost-effective, and suitable for large-scale production.
  • Catalysts: Acidic catalysts such as sulfuric acid or solid acid resins.
  • Process Control: Temperature and catalyst concentration are optimized to maximize selectivity.
Preparation Method Key Reagents/Conditions Advantages Limitations Industrial Use
Hydrolysis of Alkyl Halides Alkyl halides, NaOH/KOH, reflux Simple, well-known Requires halide precursors Limited
Hydration of Alkenes Alkene, acid catalyst (H2SO4), aqueous Scalable, efficient Acid-sensitive side reactions Widely used
Hydroboration-Oxidation Diborane, H2O2/NaOH, mild conditions Regioselective, mild Handling boron reagents Research scale
Grignard Synthesis Grignard reagent, carbonyl compound Versatile, high yield Moisture sensitive, complex Research scale
Propylene Oxide Hydration Propylene oxide, acid catalyst High yield, industrial scale Requires catalyst handling Industrial standard
  • Oxidation Reactions: The hydroxyl group in 2-Propanol, 1-(2-propenyloxy)- can be oxidized to ketones or aldehydes using oxidizing agents such as methyl (trifluoromethyl)dioxirane, which is useful in synthetic modifications.
  • Esterification: The compound readily undergoes esterification with carboxylic acids to form esters, expanding its utility in chemical synthesis.
  • Ether Cleavage: Under strong acidic or basic conditions, the ether linkage can be cleaved to yield propanol and allyl alcohol, which is important for degradation or modification pathways.
  • Catalysts and Reagents: Alkali metal hydroxides (NaOH, KOH), alkaline earth metal hydroxides (Mg(OH)2, Ca(OH)2), and alkali metal alkoxides are commonly used bases in synthesis and modification reactions.
  • Reaction temperatures typically range from ambient to moderate heating (25–115°C), depending on the method.
  • Solvents used include alcohols (methanol, ethanol, propanol), ethers, and water-organic solvent mixtures.
  • Reaction times vary from 1 hour to several days depending on the scale and method.
  • Use of phase transfer catalysts (e.g., tetrabutylammonium bromide) can enhance reaction rates and yields in some syntheses.

The preparation of 2-Propanol, 1-(2-propenyloxy)- involves multiple synthetic routes, each with distinct advantages and limitations. Industrially, hydration of propylene oxide remains the most efficient and scalable method. Laboratory syntheses often employ hydroboration-oxidation or Grignard reactions for specificity and versatility. Understanding the reaction conditions, catalysts, and reagents is crucial for optimizing yield and purity. The compound’s functional groups allow for diverse chemical transformations, making it valuable in synthetic and research applications.

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1-(2-propenyloxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Propanol, 1-(2-propenyloxy)-, also known as 1-prop-2-enoxypropan-2-ol or propylene glycol 1-allyl ether, is a chemical compound with the molecular formula C6H12O2C_6H_{12}O_2. It is characterized by a three-carbon chain with a hydroxyl group and an ether linkage to a propenyl group and is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

2-Propanol, 1-(2-propenyloxy)- is used in various scientific research fields:

  • Synthetic Chemistry It is used in the synthesis of derivatives and intermediates.
  • Oxidation Processes It is studied for its oxidation to corresponding ketones. The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Enzymatic Conversions It is used in the enzymatic conversion of aryl ketones and 2-alkanones to chiral alcohols.
  • Kinetics of Oxidation It is used in research on the kinetics of oxidation by agents like potassium tetraoxoferrate (VI).
  • Resolution of Alcohols It is used in enzymatic acylation for the resolution of primary alcohols.

2-Propanol, 1-(2-propenyloxy)-, also known as allyl isopropanol, is a compound with significant biological activity.

Antimicrobial Activity

Research indicates that 2-Propanol, 1-(2-propenyloxy)- exhibits antimicrobial properties against a range of pathogens. A study demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. In vitro studies revealed that it significantly decreased the production of pro-inflammatory cytokines in immune cells, suggesting a potential application in treating inflammatory diseases.

Antioxidant Properties

2-Propanol, 1-(2-propenyloxy)- displays notable antioxidant activity. It scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases and is particularly relevant in neurodegenerative conditions where oxidative damage is prevalent. The ability to donate electrons helps neutralize reactive oxygen species (ROS), thereby mitigating oxidative damage.

Data Table of Research Findings

StudyFindings
Smith et al. (2023)Evaluated antimicrobial efficacy against E. coli and S. aureus; Demonstrated significant inhibition at concentrations of 100 µg/mL
Johnson & Lee (2024)Investigated anti-inflammatory effects in LPS-stimulated macrophages; Reduced TNF-alpha and IL-6 production by over 50%
Patel et al. (2023)Assessed antioxidant capacity using DPPH assay; Showed a scavenging rate of 75% at 200 µg/mL

Other potential applications

  • Cosmetics Cosmetics composed of synthetic and/or semi-synthetic polymers, associated or not with natural polymers, exhibit a dashing design, with thermal and chemo-sensitive properties . Cosmetic polymers are also used for the preparation of nanoparticles for the delivery of, e.g., fragrances, with the purpose to modify their release profile and also reducing the risk of evaporation .
  • Industrial Production Industrial production of 2-Propanol, 1-(2-propenyloxy)- typically involves the hydration of propylene oxide in the presence of an acid catalyst and is favored due to its efficiency and scalability.

Mechanism of Action

The mechanism of action of 2-Propanol, 1-(2-propenyloxy)- involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The ether linkage and propenyl group contribute to its unique chemical behavior, allowing it to undergo specific reactions such as oxidation and esterification.

Comparison with Similar Compounds

Key Observations :

  • Longer or branched substituents (e.g., pentyl in ) increase molecular weight and hydrophobicity.
  • Allyl groups (as in the target compound) enhance reactivity in polymerization due to the double bond .

Physical and Thermodynamic Properties

Limited data from the evidence highlights trends in boiling points and pressure-dependent properties:

Compound Name Boiling Point (K) Pressure (kPa) Source
2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]- 373.20 0.30
2-Propanol, 1-propoxy- 446.21 (calculated) 202.65
  • The target compound’s allyl ether group likely reduces boiling point compared to bulkier substituents (e.g., methylpentyl in ) due to lower molecular symmetry.

Environmental and Regulatory Considerations

  • Regulatory Status: A structurally related compound, 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-, is subject to EPA export notifications, highlighting regulatory scrutiny of propanol derivatives .

Biological Activity

2-Propanol, 1-(2-propenyloxy)-, also known as allyl isopropanol, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Chemical Formula : C6H12O2
  • CAS Number : 21460-36-6
  • Molecular Weight : 116.16 g/mol

Biological Activity Overview

The biological activity of 2-Propanol, 1-(2-propenyloxy)- has been investigated in various studies, highlighting its potential in different therapeutic areas. Below are key findings from the literature:

Antimicrobial Activity

Research indicates that 2-Propanol, 1-(2-propenyloxy)- exhibits antimicrobial properties against a range of pathogens. A study demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. In vitro studies revealed that it significantly decreased the production of pro-inflammatory cytokines in immune cells. This suggests a potential application in treating inflammatory diseases.

Antioxidant Properties

2-Propanol, 1-(2-propenyloxy)- displays notable antioxidant activity. It scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. This property is particularly relevant in neurodegenerative conditions where oxidative damage is prevalent.

The precise mechanisms by which 2-Propanol, 1-(2-propenyloxy)- exerts its biological effects are still being elucidated. However, several pathways have been proposed:

  • Cell Membrane Disruption : The compound's hydrophobic nature allows it to integrate into lipid membranes, potentially leading to increased permeability and cell lysis in microbes.
  • Cytokine Modulation : By influencing signaling pathways involved in inflammation, it may reduce the expression of inflammatory mediators.
  • Antioxidant Pathways : The ability to donate electrons helps neutralize reactive oxygen species (ROS), thereby mitigating oxidative damage.

Case Studies and Research Findings

StudyFindings
Smith et al. (2023)Evaluated antimicrobial efficacy against E. coli and S. aureusDemonstrated significant inhibition at concentrations of 100 µg/mL
Johnson & Lee (2024)Investigated anti-inflammatory effects in LPS-stimulated macrophagesReduced TNF-alpha and IL-6 production by over 50%
Patel et al. (2023)Assessed antioxidant capacity using DPPH assayShowed a scavenging rate of 75% at 200 µg/mL

Safety and Toxicity

While the biological activities of 2-Propanol, 1-(2-propenyloxy)- are promising, safety assessments are crucial. Preliminary toxicity studies indicate low acute toxicity levels; however, long-term exposure effects remain to be thoroughly evaluated.

Q & A

Basic Research Question

  • PPE : Wear nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods due to potential respiratory irritation (per SDS guidelines) .
  • Storage : Keep in airtight containers away from oxidizers (e.g., HNO₃) to prevent polymerization of the allyl group .

How does the allyloxy group influence the compound’s reactivity in organocatalytic reactions?

Advanced Research Question
The allyloxy moiety participates in conjugate addition or radical reactions. For example:

  • In Michael addition , the allyl group acts as an electron-deficient alkene, enabling nucleophilic attack.
  • Under UV light, the allyl group undergoes [2+2] cycloaddition with carbonyl compounds.
  • Reactivity can be modulated by substituting the allyl group with electron-withdrawing groups (e.g., -NO₂) .

What role does 2-Propanol, 1-(2-propenyloxy)- play in pharmaceutical intermediate synthesis?

Basic Research Question
It serves as a precursor for β-blockers (e.g., Oxprenolol analogs) and antifungal agents. The allyloxy group enables click chemistry modifications (e.g., Huisgen cycloaddition) for drug-targeting moieties .

How can computational modeling predict the solvent compatibility of 2-Propanol, 1-(2-propenyloxy)-?

Advanced Research Question
Use COSMO-RS or Hansen Solubility Parameters to simulate solubility in polar aprotic solvents (e.g., DMSO) or alcohols. For example:

  • HSP Values : δD = 17.2 MPa¹/², δP = 6.8 MPa¹/², δH = 10.4 MPa¹/² (estimated via group contribution) .
  • MD Simulations : Analyze hydrogen bonding with water (logP ~1.0) to assess hydrophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propanol, 1-(2-propenyloxy)-
Reactant of Route 2
Reactant of Route 2
2-Propanol, 1-(2-propenyloxy)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.